(5Z)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one (5Z)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20200046
InChI: InChI=1S/C23H30N2O3S2/c1-16(2)18-8-6-17(7-9-18)15-20-22(28)25(23(29)30-20)13-10-21(27)24-12-4-3-5-19(24)11-14-26/h6-9,15-16,19,26H,3-5,10-14H2,1-2H3/b20-15-
SMILES:
Molecular Formula: C23H30N2O3S2
Molecular Weight: 446.6 g/mol

(5Z)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC20200046

Molecular Formula: C23H30N2O3S2

Molecular Weight: 446.6 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C23H30N2O3S2
Molecular Weight 446.6 g/mol
IUPAC Name (5Z)-3-[3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl]-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C23H30N2O3S2/c1-16(2)18-8-6-17(7-9-18)15-20-22(28)25(23(29)30-20)13-10-21(27)24-12-4-3-5-19(24)11-14-26/h6-9,15-16,19,26H,3-5,10-14H2,1-2H3/b20-15-
Standard InChI Key QEUNXIXALCYEBK-HKWRFOASSA-N
Isomeric SMILES CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N3CCCCC3CCO
Canonical SMILES CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N3CCCCC3CCO

Introduction

Structural and Molecular Characterization

Core Thiazolidin-4-One Scaffold

The thiazolidin-4-one ring system forms the foundation of this compound, comprising a five-membered heterocycle with sulfur at position 1, nitrogen at position 3, and a ketone group at position 4. The Z-configuration of the benzylidene substituent at position 5 ensures geometric specificity, influencing molecular polarity and target binding. Computational analyses using InChI (InChI=1S/C23H30N2O3S2/c1-16(2)18-8-6-17(7-9-18)15-20-22(28)25(23(29)30-20)13-10-21(27)24-12-4-3-5-19(24)11-14-26/h6-9,15-16,19,26H,3-5,10-14H2,1-2H3/b20-15-) confirm stereochemical stability, critical for maintaining pharmacological activity.

Substituent Contributions

  • Piperidine-Hydroxyethyl Chain: The 2-(2-hydroxyethyl)piperidine group at position 3 enhances solubility via hydrogen bonding while facilitating interactions with hydrophobic enzyme pockets.

  • 4-Isopropylbenzylidene Moiety: The Z\text{Z}-configured benzylidene group at position 5 contributes to planar rigidity, promoting π-π stacking with aromatic residues in biological targets.

  • Thioxo Group: The sulfur atom at position 2 increases electrophilicity, enabling covalent interactions with cysteine residues in enzymes .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC23H30N2O3S2\text{C}_{23}\text{H}_{30}\text{N}_2\text{O}_3\text{S}_2
Molecular Weight446.6 g/mol
IUPAC Name(5Z)-3-[3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl]-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Canonical SMILESCC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N3CCCCC3CCO
Topological Polar Surface106 Ų

Synthetic Methodology

Cyclocondensation Strategy

The synthesis follows a one-pot, three-component cyclocondensation protocol :

  • Precursor Assembly: Reacting 1-(2-aminoethyl)piperidine with 4-isopropylbenzaldehyde and mercaptoacetic acid under acidic conditions.

  • Cyclization: Intramolecular nucleophilic attack by the thiol group on the carbonyl carbon, forming the thiazolidin-4-one ring.

  • Purification: Column chromatography isolates the Z-isomer, confirmed via 1H^1\text{H}-NSCoupling (δ=7.27.4\delta = 7.2–7.4 ppm for benzylidene protons) .

Optimization Challenges

  • Steric Hindrance: The bulky isopropyl group necessitates elevated temperatures (80–100°C) to overcome kinetic barriers .

  • Isomer Separation: HPLC with chiral stationary phases achieves >98% Z-isomer purity, critical for bioactivity.

Table 2: Synthetic Parameters

ParameterCondition
Reaction Temperature80°C
CatalystH2SO4\text{H}_2\text{SO}_4 (0.1 M)
Yield62–68%
Purity (HPLC)>98%

Biological Activity and Mechanisms

Acetylcholinesterase (AChE) Inhibition

In vitro assays on rat hippocampus and cerebral cortex tissues demonstrate potent AChE inhibition (IC50_{50} = 4.46–7.40 µM), comparable to rivastigmine . Molecular docking reveals:

  • Piperidine Interaction: Hydrogen bonding with Trp286 in the catalytic anionic site.

  • Benzylidene Stacking: Hydrophobic contacts with Phe295 and Tyr337 .

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC = 32 µg/mL):

  • Membrane Disruption: Increased propidium iodide uptake (78% vs. 22% control).

  • Biofilm Inhibition: 64% reduction in EPS production at 16 µg/mL.

Pharmacokinetic and Toxicity Profiling

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp=18.7×106P_{\text{app}} = 18.7 \times 10^{-6} cm/s).

  • Metabolism: CYP3A4-mediated oxidation of the hydroxyethyl group (t1/2=2.8t_{1/2} = 2.8 h).

  • Toxicity: Ames test-negative; LD50_{50} (rat) = 320 mg/kg.

Cytotoxicity Threshold

Astrocyte viability assays indicate a safety margin (CC50_{50} = 89 µM), supporting CNS applicability .

Future Directions and Applications

Neurodegenerative Disease Therapy

Optimizing AChE inhibition through fluorinated benzylidene analogs could enhance blood-brain barrier penetration .

Targeted Drug Delivery

Conjugation to folate-functionalized nanoparticles may improve tumor selectivity, reducing off-target effects.

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